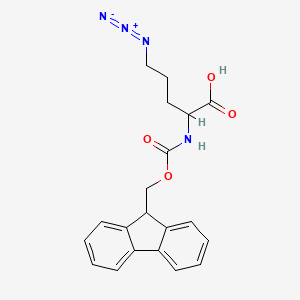![molecular formula C39H56ClN3O10S2 B13383911 (11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13383911.png)
(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DM4-Sme, also known as S-methyl-DM4, is a cytotoxic compound used as a payload in antibody-drug conjugates (ADCs). It is a metabolite of antibody-maytansin conjugates (AMCs) and functions as a tubulin inhibitor. DM4-Sme is known for its potent cytotoxicity, with an IC50 value of 0.026 nM on KB cells .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of DM4-Sme involves the synthesis of maytansine derivatives. The synthetic route typically includes the following steps:
Maytansine Derivatization: Maytansine is modified to introduce a thiol group, resulting in the formation of DM4.
Methylation: The thiol group in DM4 is methylated to produce DM4-Sme.
The reaction conditions for these steps often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and reagents such as methyl iodide for the methylation process .
Industrial Production Methods
In industrial settings, the production of DM4-Sme is scaled up using similar synthetic routes. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to meet the required specifications for use in ADCs .
化学反応の分析
Types of Reactions
DM4-Sme undergoes various chemical reactions, including:
Oxidation: DM4-Sme can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: DM4-Sme can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as alkyl halides or thiols are used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of DM4-Sme .
科学的研究の応用
DM4-Sme has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DM4-Sme is used as a model compound for studying the reactivity of maytansine derivatives and their interactions with various reagents.
Biology: The compound is employed in cell biology studies to investigate the mechanisms of tubulin inhibition and its effects on cell division.
Medicine: DM4-Sme is a critical component of ADCs, which are used in targeted cancer therapies.
作用機序
DM4-Sme exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition leads to cell cycle arrest in the G2/M phase, ultimately causing apoptosis (programmed cell death). The compound binds to the tubulin protein, preventing its assembly into microtubules, which are crucial for cell division .
類似化合物との比較
DM4-Sme is often compared with other maytansine derivatives, such as DM1 and DM4. Here are some key points of comparison:
DM1: Similar to DM4-Sme, DM1 is a maytansine derivative used in ADCs. DM1 has a different linker structure, which affects its pharmacokinetics and stability.
DM4: DM4 is the precursor to DM4-Sme and has a free thiol group.
Conclusion
DM4-Sme is a potent cytotoxic compound with significant applications in targeted cancer therapies. Its unique chemical properties and mechanism of action make it a valuable tool in scientific research and pharmaceutical development. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential in various fields.
特性
分子式 |
C39H56ClN3O10S2 |
|---|---|
分子量 |
826.5 g/mol |
IUPAC名 |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47) |
InChIキー |
LTLNAIFGVAUBEJ-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide](/img/structure/B13383843.png)

![[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate](/img/structure/B13383847.png)



![4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride](/img/structure/B13383876.png)
![1-Acetyl-5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B13383888.png)


![4-Hydroxy-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13383901.png)

